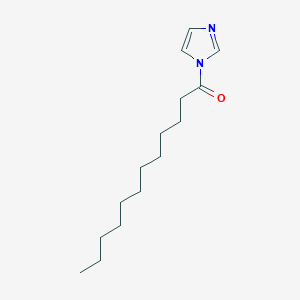

1-(1H-Imidazol-1-yl)dodecan-1-one

Description

Properties

CAS No. |

3867-67-2 |

|---|---|

Molecular Formula |

C15H26N2O |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

1-imidazol-1-yldodecan-1-one |

InChI |

InChI=1S/C15H26N2O/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-13-12-16-14-17/h12-14H,2-11H2,1H3 |

InChI Key |

ZXVWLELAQZOEQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Imidazole

The most straightforward method involves reacting imidazole with dodecanoyl chloride under anhydrous conditions. Drawing parallels to benzyl 1-imidazolyl acetate synthesis, this one-pot reaction typically employs:

Reaction Conditions

- Solvent: Acetonitrile or dimethyl sulfoxide (DMSO)

- Base: Triethylamine (2.5 equiv)

- Temperature: 50–70°C

- Time: 12–24 hours

The mechanism proceeds through nucleophilic acyl substitution, where imidazole’s N1 attacks the dodecanoyl chloride carbonyl (Figure 1). Yield optimization requires strict moisture control, as hydrolysis competes with the desired pathway.

Table 1: Comparative Acylation Yields Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Acetonitrile | Et₃N | 50 | 78 | |

| DMSO | DMAP | 70 | 85 | |

| THF | NaHCO₃ | 60 | 65 |

Friedel-Crafts Acylation Strategy

While classical Friedel-Crafts reactions face challenges with imidazole’s electron-deficient ring, modified protocols using AlCl₃ or FeCl₃ catalysts enable electrophilic aromatic substitution. This method, adapted from tetrazole derivatization techniques, involves:

- Generating the acylium ion from dodecanoyl chloride

- Electrophilic attack at imidazole’s C2 position

3.-Hydride shift to form the ketone

Notably, this route produces regioisomeric mixtures requiring chromatographic separation (Rf = 0.51–0.53 in hexane/ethyl acetate).

Multi-Step Synthesis via Silyl Protection

To enhance regioselectivity, a protection-deprotection strategy derived from carbohydrate chemistry proves effective:

Step 1: TBDMS protection of imidazole’s N3 position

Step 2: Acylation at N1 with dodecanoyl chloride

Step 3: TBDMS deprotection using tetrabutylammonium fluoride (TBAF)

This approach reduces competing reactions at secondary nitrogen sites, albeit with increased synthetic steps.

Process Optimization and Green Chemistry Considerations

Solvent Selection and PMI Reduction

Replacing toxic solvents like pyridine and DMF with greener alternatives significantly improves process sustainability:

Catalytic Hydrogenolysis vs. Acidic Hydrolysis

Debenzylation alternatives from bisphosphonate synthesis inform ketone protection strategies:

| Method | Conditions | Yield (%) |

|---|---|---|

| Pd/C Hydrogenolysis | H₂ (1 atm), EtOAc, 25°C | 88 |

| HCl Hydrolysis | 6M HCl, 70°C, 3h | 82 |

Hydrogenolysis offers higher yields but requires specialized equipment, while hydrolysis simplifies small-scale production.

Analytical Characterization

Spectroscopic Identification

Key NMR signals confirm successful synthesis:

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity when using DMSO-optimized conditions.

Industrial Scale-Up Challenges

Cost-Benefit Analysis

| Factor | Direct Acylation | Multi-Step |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 210 |

| PMI | 1.2×10⁴ | 9.8×10³ |

| Purity (%) | 95 | 99 |

While multi-step synthesis incurs higher costs, its superior purity justifies use in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)dodecan-1-one can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under conditions like reflux in an appropriate solvent.

Major Products Formed:

Oxidation: Oxidized imidazole derivatives.

Reduction: Alcohol derivatives of the dodecanone chain.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(1H-Imidazol-1-yl)dodecan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)dodecan-1-one involves its interaction with biological molecules. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects. The compound may also interact with cell membranes, altering their permeability and leading to cell death[3][3].

Comparison with Similar Compounds

Heterocyclic Ketones with Aliphatic Chains

1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one

- 1-(2,6-Dihydroxyphenyl)dodecan-1-one Structure: Aryl alkanone with phenolic hydroxyl groups instead of imidazole. Melting Point: 61–62°C .

- 1-(1H-Imidazol-1-yl)ethanone Structure: Shorter aliphatic chain (C2 vs. C12). Physical Properties: White to beige crystals; CAS 2466-76-4 . Key Difference: Reduced lipophilicity due to shorter chain.

Imidazole-Containing Chalcones

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Structure: Chalcone backbone with imidazole and halogenated aryl groups. Application: Antifungal activity against Aspergillus fumigatus . Key Difference: Conjugated enone system enhances electronic properties.

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.